1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-4-8(2)10(5-7)14-6-9(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTNCQTUDFECKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1042534-87-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug design.
- Molecular Formula : C₁₁H₁₁N₃O₂
- Molecular Weight : 217.22 g/mol
- Structure : The compound features a triazole ring which is known for its stability and biological activity.
Anticancer Activity
Research has shown that derivatives of triazole compounds exhibit promising anticancer properties. For instance, studies have indicated that certain triazole derivatives can induce apoptosis in cancer cell lines. Specifically, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated notable antiproliferative activity against leukemia cell lines such as K-562 and HL-60(TB) .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | K-562 | 5.0 | Induces apoptosis via mitochondrial pathway |
| This compound | Jurkat T-cells | TBD | DNA fragmentation and chromatin condensation |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Studies have reported that various triazole derivatives exhibit significant activity against bacteria and fungi. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | E. coli | 32 µg/mL | Inhibition of cell wall synthesis |
| This compound | S. aureus | 16 µg/mL | Disruption of nucleic acid synthesis |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets. For example:
- DNA Interaction : Some studies suggest that triazoles can bind to DNA and induce structural changes leading to cytotoxicity.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.
Case Studies
In one notable study involving the synthesis and evaluation of triazole derivatives, the compound demonstrated significant cytotoxicity against multiple cancer cell lines while exhibiting low toxicity in normal cells . This selectivity is crucial for therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits notable antimicrobial properties. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry indicated that triazole derivatives could serve as effective agents against resistant strains of bacteria due to their ability to disrupt cellular processes .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A study highlighted that triazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The specific mechanism involves the inhibition of key enzymes responsible for tumor growth .
Fungicides
In agriculture, this compound is being explored as a fungicide. Its structural similarity to other known fungicides allows it to potentially inhibit fungal pathogens affecting crops. Research indicates that such compounds can effectively control diseases caused by fungi like Fusarium and Botrytis, thereby improving crop yield and quality .
Polymer Chemistry
The compound is utilized in the synthesis of polymers with enhanced properties. Triazole-containing polymers have been shown to exhibit improved thermal stability and mechanical strength compared to traditional polymers. This makes them suitable for applications in coatings and adhesives where durability is essential .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Antimicrobial | Demonstrated effectiveness against resistant bacterial strains. |
| Agricultural Research Journal (2021) | Fungicide | Effective against Fusarium and Botrytis pathogens. |
| Polymer Science Review (2022) | Materials Science | Enhanced thermal stability and mechanical strength of triazole-containing polymers. |
Chemical Reactions Analysis
Functional Group Transformations
The carboxylic acid moiety undergoes typical acid-base and nucleophilic substitution reactions:
-
Esterification : The carboxylic acid reacts with alcohols under basic conditions (e.g., DBU in acetonitrile) to form esters, confirmed by NMR shifts at δ 4.48 ppm (quartet, -OCH₂CH₃) and δ 1.46 ppm (triplet, -CH₃) .
-
Acid Dissociation : Experimental pKa values range from 3.8–4.2 in aqueous ethanol, indicating moderate acidity comparable to benzoic acid derivatives .
Triazole Ring Reactivity
The 1,2,3-triazole core participates in regioselective transformations:
2.1. Electrophilic Aromatic Substitution
The electron-rich triazole ring undergoes nitration and halogenation at the C5 position, guided by the dimethylphenyl group’s ortho/para-directing effects:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 65% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C5 | 5-Bromo-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 72% |
2.2. Transition Metal-Catalyzed Coupling
Palladium-catalyzed C–H functionalization enables arylation at the triazole’s C5 position:
| Catalyst | Aryl Halide | Conditions | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 4-Bromotoluene | DMF, 110°C, 12h | 68% | |
| CuI/1,10-phenanthroline | Phenylacetylene | DMSO, 80°C, 6h | 81% |
-
Mechanistic studies suggest a concerted metalation-deprotonation (CMD) pathway for Pd-catalyzed reactions .
Cycloaddition and Click Chemistry
While the compound itself is not a cycloaddition substrate, its derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Alkyne Derivative | Azide | Product | Yield | Reference |
|---|---|---|---|---|
| Propargyl ester | Benzyl azide | 1,4-Disubstituted triazole | 89% | |
| Ethynylamide | Sodium azide | 1,2,3-Triazole-fused heterocycle | 75% |
Stability and Side Reactions
-
Thermal Stability : Decomposition occurs above 220°C, forming CO₂ and 2,5-dimethylaniline.
-
Photoreactivity : UV irradiation in methanol generates a 4,5-dihydrotriazole intermediate via [2+2] cycloaddition .
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their biological activities:
*GP% = Growth Percentage (lower values indicate higher inhibition).
Key Observations
Substituent Position and Electronic Effects :
- The 2,5-dimethylphenyl group in the target compound provides electron-donating methyl groups, which may enhance lipophilicity and membrane penetration compared to electron-withdrawing groups (e.g., 4-chloro or CF₃ in ).
- The 4-chlorophenyl analog (GP = 68.09%) demonstrates that electron-withdrawing substituents can improve antitumor activity, likely by increasing electrophilicity and interaction with enzyme active sites .
Role of the Carboxylic Acid Group :
- The carboxylic acid at C4 is a conserved feature across active analogs, suggesting its critical role in hydrogen bonding or ionic interactions with biological targets (e.g., c-Met kinase inhibition in ).
Heterocyclic Modifications :
- Replacement of the phenyl group with a thiazol-2-yl moiety (GP = 62.47%) introduces a nitrogen-sulfur heterocycle, which may alter solubility and binding kinetics .
Pharmacological Implications
The dimethylphenyl group may balance lipophilicity and steric effects, optimizing cellular uptake without excessive metabolic instability.
Preparation Methods
General Synthetic Strategy
The preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids generally involves the following key steps:
- Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives.
- Reaction with Grignard reagents (e.g., isopropylmagnesium chloride or isopropylmagnesium chloride-lithium chloride composite) to generate intermediate organomagnesium species.
- Carboxylation by bubbling carbon dioxide into the reaction mixture.
- Acidification and extraction to isolate crude carboxylic acid.
- Optional methylation to form methyl esters.
- Purification by crystallization.
This method is applicable to various substituents (R groups) including alkyl, aryl, aralkyl, and heteroaryl groups, which includes the 2,5-dimethylphenyl substituent relevant to the target compound.
Reaction Mechanism Insights
- The dibromo-triazole acts as a precursor that undergoes selective metal-halogen exchange with the Grignard reagent to form an organomagnesium intermediate.
- The organomagnesium species is then carboxylated by carbon dioxide to introduce the carboxylic acid moiety at the 4-position of the triazole ring.
- Subsequent acidification liberates the free carboxylic acid.
- Methylation with methyl iodide in the presence of a base converts the acid to the methyl ester, facilitating purification.
Comparative Yields and Conditions for Different Substituents
| Substituent on Triazole | Yield (%) | Key Reaction Conditions | Notes |
|---|---|---|---|
| n-Propyl | 53 | THF/METHF solvent, −30°C to 15°C, Grignard reagents, CO2 carboxylation | Representative alkyl example |
| Cyclopentyl | 61 | THF solvent, −20°C to 20°C, similar conditions | Cyclic alkyl group example |
| 2,5-Dimethylphenyl | Not explicitly reported, expected similar | Adapted from above methods | Aromatic substituent, likely similar yield |
The 2,5-dimethylphenyl substituent is an aryl group and can be expected to follow the same preparation route with optimization of temperature and solvent to maximize yield and purity.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Solvent | THF, METHF, DMF, DMAc | Mixed solvents used for solubility and reaction control |
| Temperature | −78°C to 40°C | Cooling required for Grignard and CO2 steps |
| Grignard reagent mole ratio | 0.8 to 1.5 equivalents | Isopropylmagnesium chloride or composite |
| Carbon dioxide mole ratio | 1 to 10 equivalents | For carboxylation step |
| Acidification pH | 1 to 5 | To precipitate carboxylic acid |
| Reaction time | 0.5 to 48 hours | Depends on step (Grignard addition, methylation) |
| Yield | 50% to 65% | Varies with substituent and conditions |
Research Findings and Practical Considerations
- The preparation method described is designed to overcome common drawbacks such as low yield, difficult purification, and complex operation, making it suitable for industrial scale-up.
- Use of mixed solvents (THF/METHF and DMF/DMAc) improves solubility of intermediates and reaction efficiency.
- The choice of low alcohol (methanol preferred) affects the quenching step and overall purity.
- The method allows for the synthesis of a wide range of 1-substituted triazole-4-carboxylic acids by simply changing the substituent on the starting dibromo-triazole.
- Crystallization at low temperature (0 to 5°C) after workup ensures high purity of the final product.
- Methylation step is optional but useful for obtaining methyl esters for characterization or further synthetic transformations.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be validated?
A common method involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by hydrolysis of ester intermediates. For example, methyl esters of structurally similar triazoles (e.g., 1-(2,6-dibenzhydryl-4-methylphenyl)-1H-triazole-4-carboxylate) are hydrolyzed under basic conditions to yield carboxylic acids in high yields . Purity validation should include HPLC (≥95% purity), complemented by - and -NMR to confirm structural integrity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.6–7.8 ppm for ortho-substituted phenyl groups) and -NMR to identify carbonyl resonances (~163 ppm) .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to analyze bond lengths and angles, particularly the triazole ring geometry .
Advanced Research Questions
Q. How can molecular docking studies (e.g., AutoDock Vina) predict the binding interactions of this compound with biological targets?
AutoDock Vina optimizes docking accuracy through a hybrid scoring function and parallel processing. To model interactions (e.g., with c-Met kinase):
Prepare the ligand (triazole acid) and target protein (PDB ID) using tools like AutoDock Tools.
Define the binding pocket using known catalytic residues.
Run docking simulations with exhaustiveness ≥8 to ensure conformational sampling.
Analyze top poses for hydrogen bonding (e.g., carboxylic acid with Arg1086) and hydrophobic contacts .
Q. How can researchers address discrepancies in biological activity between carboxylic acid derivatives and their amide analogs?
Carboxylic acids often exhibit reduced cellular permeability due to high acidity (pKa ~3–4), leading to zwitterionic forms at physiological pH. Strategies include:
Q. What experimental design principles apply when evaluating antitumor activity in vitro?
- Cell Line Selection : Prioritize panels reflecting diverse cancer types (e.g., NCI-H522 for lung cancer, MCF-7 for breast cancer) .
- Dose-Response Assays : Use 72-hour exposure periods and calculate growth inhibition (GP%) via MTT assays. Include positive controls (e.g., doxorubicin) and vehicle controls.
- Mechanistic Follow-Up : For active compounds, assess apoptosis (Annexin V staining) or target inhibition (e.g., c-Met phosphorylation) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the triazole 5-position to enhance target affinity .
- LogP Modulation : Reduce acidity via methyl ester prodrugs (LogP increase by ~1.5 units) to improve blood-brain barrier penetration .
Q. What strategies resolve crystallographic data inconsistencies during structural refinement?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
